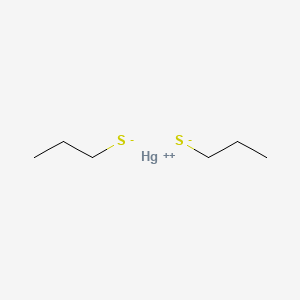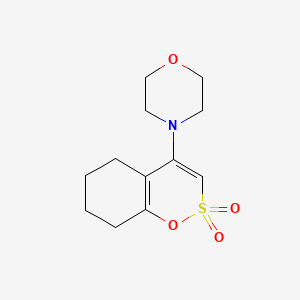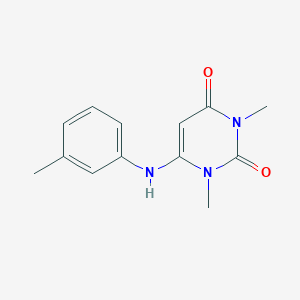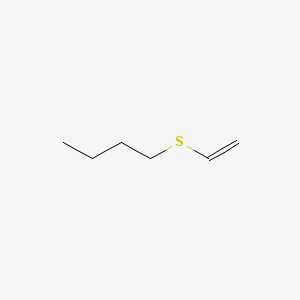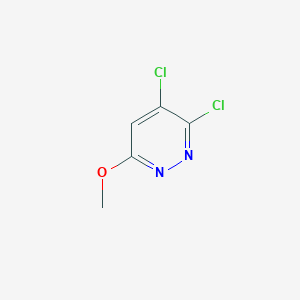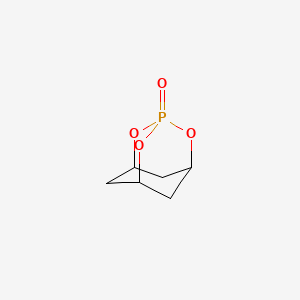
Iqciaqzimsfuir-uhfffaoysa-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Iqciaqzimsfuir-uhfffaoysa-” is a unique chemical compound with a complex structure. It is known for its distinctive properties and potential applications in various scientific fields. The compound’s IUPAC name and molecular formula are essential for understanding its chemical nature and behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Iqciaqzimsfuir-uhfffaoysa-” involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step must be carefully controlled to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of “Iqciaqzimsfuir-uhfffaoysa-” often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high efficiency and cost-effectiveness. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
“Iqciaqzimsfuir-uhfffaoysa-” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in various functionalized derivatives, expanding the compound’s chemical diversity.
Applications De Recherche Scientifique
“Iqciaqzimsfuir-uhfffaoysa-” has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals, materials, and catalysts.
Mécanisme D'action
The mechanism of action of “Iqciaqzimsfuir-uhfffaoysa-” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Understanding these interactions is crucial for elucidating its biological and pharmacological effects.
Propriétés
Numéro CAS |
875-12-7 |
|---|---|
Formule moléculaire |
C6H9O4P |
Poids moléculaire |
176.11 g/mol |
Nom IUPAC |
2,8,9-trioxa-1λ5-phosphatricyclo[3.3.1.13,7]decane 1-oxide |
InChI |
InChI=1S/C6H9O4P/c7-11-8-4-1-5(9-11)3-6(2-4)10-11/h4-6H,1-3H2 |
Clé InChI |
IQCIAQZIMSFUIR-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1OP(=O)(O2)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


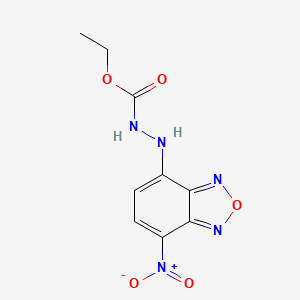
![8-Ethyl-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14154945.png)
![3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide](/img/structure/B14154951.png)

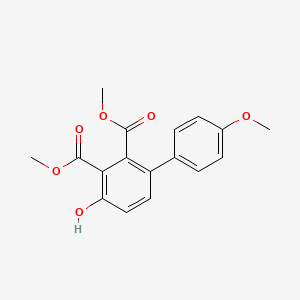
![(2E)-2-[[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl]methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B14154970.png)

![(2R,4aR,6R,7S,8S,8aR)-6-(benzenesulfinyl)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14154989.png)
